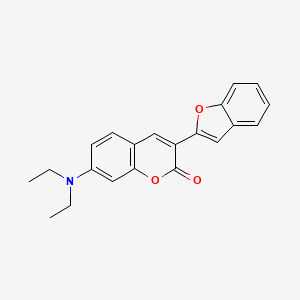
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are widely used in laboratory settings.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its recyclability and efficiency.
化学反応の分析
Types of Reactions: 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and palladium nanoparticles for cross-coupling reactions . The conditions typically involve ambient temperatures and specific solvents like acetonitrile.
Major Products: The major products formed from these reactions are often benzofuran derivatives with different substituents, which can exhibit unique biological activities and chemical properties .
科学的研究の応用
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.
作用機序
The mechanism of action of 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
類似化合物との比較
Similar Compounds: Similar compounds to 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one include other benzofuran derivatives such as 2-arylbenzofurans and 2-alkyl/benzyl benzofurans .
Uniqueness: What sets this compound apart is its unique combination of the benzofuran and benzopyran structures, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
57119-51-4 |
|---|---|
分子式 |
C21H19NO3 |
分子量 |
333.4 g/mol |
IUPAC名 |
3-(1-benzofuran-2-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H19NO3/c1-3-22(4-2)16-10-9-15-11-17(21(23)25-19(15)13-16)20-12-14-7-5-6-8-18(14)24-20/h5-13H,3-4H2,1-2H3 |
InChIキー |
YZZKOCVHPSBQAY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



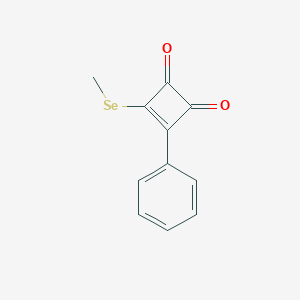
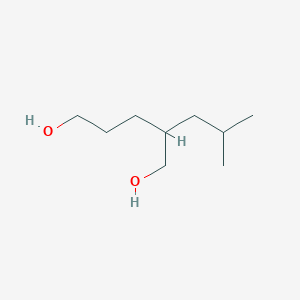
![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)



![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
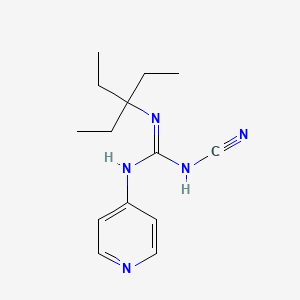

![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
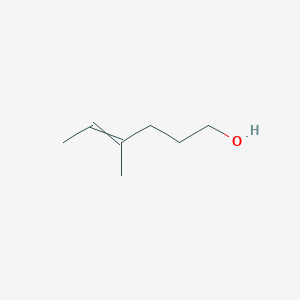
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
